N-(2-chlorobenzyl)butanamide

Cytotoxicity Hepatoma Capsaicin Analog

N-(2-Chlorobenzyl)butanamide (≥95%, CAS 923232-62-6) is a chlorinated N-benzylbutanamide where the 2-chloro substitution on the acyl chain drives its unique pharmacological profile. Unlike non-halogenated analogs, this compound exhibits time-dependent cytotoxicity in HTC hepatoma cells distinct from capsaicin, essential for apoptosis pathway studies. Its logP (~2.7) and reactive chlorine handle make it an ideal starting scaffold for medicinal chemistry SAR. Sourcing generic N-benzylbutanamide is not functionally equivalent and will compromise experimental reproducibility.

Molecular Formula C11H14ClNO
Molecular Weight 211.69 g/mol
Cat. No. B267785
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-chlorobenzyl)butanamide
Molecular FormulaC11H14ClNO
Molecular Weight211.69 g/mol
Structural Identifiers
SMILESCCCC(=O)NCC1=CC=CC=C1Cl
InChIInChI=1S/C11H14ClNO/c1-2-5-11(14)13-8-9-6-3-4-7-10(9)12/h3-4,6-7H,2,5,8H2,1H3,(H,13,14)
InChIKeyUYUNLPUCQIXOCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility30.2 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





N-(2-chlorobenzyl)butanamide (CAS 923232-62-6): Sourcing Guide for a Chlorinated N-Benzylbutanamide Scaffold with Quantified Differential Properties


N-(2-chlorobenzyl)butanamide (systematically N-benzyl-2-chlorobutanamide; CAS 923232-62-6) is a synthetic, small-molecule N-benzylbutanamide derivative belonging to the class of chlorinated amides [1]. Characterized by a butanamide core, an N-benzyl substituent, and a critical chlorine atom at the 2-position of the acyl chain , this compound serves as a versatile scaffold and synthetic intermediate. Its computed physicochemical properties, including a molecular weight of 211.69 g/mol and a predicted logP of approximately 2.6-2.7 , differentiate it from non-halogenated analogs and define its behavior in biological assays and chemical reactions. This guide is designed for scientific procurement specialists and researchers requiring precise, evidence-based selection criteria, providing a quantitative comparison against close structural analogs to justify its selection for specific research applications.

Why N-(2-chlorobenzyl)butanamide Procurement Requires Specific Evidence: The Critical Role of Chlorine Substitution


Procuring a generic "N-benzylbutanamide" or a similar analog is not functionally equivalent to sourcing N-(2-chlorobenzyl)butanamide. The presence and position of the chlorine atom on the acyl chain are not minor modifications; they are primary drivers of the compound's physicochemical and biological profile. Comparative studies, particularly those on capsaicin analogs, have established that even seemingly small changes to the N-benzylbutanamide scaffold lead to profound, quantifiable differences in critical parameters like cytotoxic potency, lipophilicity (logP), and molecular binding [1]. As the evidence below demonstrates, substituting N-(2-chlorobenzyl)butanamide with its non-chlorinated parent or other analogs would invalidate experimental conditions and compromise the reproducibility of studies reliant on its specific, empirically defined characteristics.

N-(2-chlorobenzyl)butanamide Evidence Guide: Head-to-Head Quantitative Comparison vs. Closest Analogs


Cytotoxicity Profile in Hepatoma Cells: A Direct Comparison with Capsaicin and Non-Chlorinated Analogs

In a direct head-to-head study on rat hepatoma cells (HTC), N-(2-chlorobenzyl)butanamide (reported as the analog AN1) exhibits a distinctly different cytotoxic profile compared to capsaicin (CAP) and other N-benzylbutanamide analogs. Specifically, while CAP shows cytotoxicity at concentrations of 100, 150, 175, and 200 µM after 24 hours, AN1 shows no effect at these concentrations over 24 hours. Significant cytotoxicity for AN1 is only observed after a 48-hour exposure at higher concentrations of 150 and 175 µM [1]. This temporal and concentration-dependent shift is a key differentiation point.

Cytotoxicity Hepatoma Capsaicin Analog Structure-Activity Relationship

Computed Lipophilicity (logP): Enhanced Membrane Permeability vs. Non-Halogenated Scaffolds

The introduction of a chlorine atom in N-(2-chlorobenzyl)butanamide significantly alters its lipophilicity. The compound's calculated logP value of 2.72 (cLogP ~2.6-2.9) [1] is substantially higher than that of its non-chlorinated parent scaffold, N-benzylbutanamide (estimated logP ~1.5-1.9). This increase is a direct consequence of the hydrophobic chlorine substituent and is a well-established trend in medicinal chemistry for enhancing membrane permeability.

Lipophilicity Drug Likeness ADME Physicochemical Property

Enzymatic and Receptor Binding Profile: A Contrast to Potent TRPV1 Antagonists

N-(2-chlorobenzyl)butanamide is structurally distinct from high-potency TRPV1 antagonists. While potent TRPV1 antagonists such as BCTC (IC50 = 35 nM for capsaicin-induced activation) and other advanced leads (Ki values in the low nanomolar range) [1] demonstrate strong target engagement, the available binding data suggests N-(2-chlorobenzyl)butanamide does not exhibit the same level of potent, specific TRPV1 antagonism. This distinction is crucial for researchers requiring a control compound or a scaffold with a different primary mechanism of action.

TRPV1 Binding Affinity Selectivity Off-Target Effects

Role as a Chemical Probe and Synthetic Intermediate: Differentiated Utility vs. Complex N-Benzylamide Derivatives

In contrast to more complex, multi-functional N-benzylamide derivatives (e.g., those incorporating benzimidazole, quinazoline, or triazolo-pyridazine moieties ), N-(2-chlorobenzyl)butanamide serves as a foundational, less sterically hindered building block. Its primary utility lies in its function as a small-molecule scaffold or a synthetic intermediate for generating diverse compound libraries through further derivatization, rather than as a highly potent, pre-optimized drug candidate.

Building Block Scaffold Synthetic Intermediate Chemical Probe

Evidence-Based Application Scenarios for N-(2-chlorobenzyl)butanamide Procurement


Investigating Delayed Cytotoxicity Mechanisms in Hepatoma Models

As demonstrated in the direct comparison with capsaicin, N-(2-chlorobenzyl)butanamide exhibits a unique, time-dependent cytotoxic profile in hepatoma cells (HTC) that is distinct from its parent compound [1]. This makes it an essential tool compound for studies seeking to understand the temporal dynamics and alternative pathways of cell death induction that are not triggered by capsaicin or more rapid-acting analogs. Procurement of this specific analog is necessary to replicate and extend these specific findings.

Scaffold for Medicinal Chemistry SAR Campaigns Exploring Chlorine Effects

The quantifiable difference in lipophilicity (logP ~2.7) compared to non-chlorinated N-benzylbutanamides [1] positions this compound as an ideal starting point for medicinal chemistry structure-activity relationship (SAR) studies. Researchers can use this scaffold to systematically explore the impact of the chlorine atom and other substitutions on critical drug-like properties, such as membrane permeability and target binding, without the confounding complexity of larger, polycyclic analogs.

Negative Control or Inactive Comparator for TRPV1 Channel Studies

Given its structural relation to, but apparent lack of, the high-potency TRPV1 antagonism seen in clinical leads and optimized probes [1], N-(2-chlorobenzyl)butanamide can be reliably procured and used as a structurally matched negative control or 'inactive' comparator in assays designed to validate the specific, on-target effects of novel TRPV1 modulators. This ensures experimental rigor and proper interpretation of target engagement data.

Synthetic Intermediate for Generating Diverse N-Benzylamide Libraries

Due to its simple structure and the presence of a reactive chlorine handle, N-(2-chlorobenzyl)butanamide functions as a versatile building block in organic synthesis. Procurement for this purpose is validated by its classification as a small-molecule scaffold [1], which is ideal for generating libraries of more complex N-benzylamide derivatives for high-throughput screening against a range of biological targets, including potential antimicrobial and anticancer agents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
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